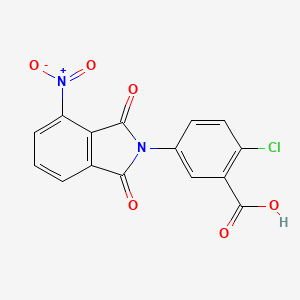
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CMA, is a chemical compound that has been studied extensively for its potential use in scientific research. CMA is a member of the phenylacetamide family of compounds, which are known to have various biological and pharmacological properties.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been investigated for its potential use in various scientific research applications. One such application is as a tool for studying the function of the endocannabinoid system. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide can increase the levels of endocannabinoids in the body, which can lead to various physiological effects.
作用機序
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a reversible inhibitor of FAAH, which is an enzyme that is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide can increase the levels of endocannabinoids such as anandamide, which can bind to cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to produce various biochemical and physiological effects in animal models. These effects include analgesia, anti-inflammatory activity, and anxiolytic effects. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to have potential therapeutic applications in the treatment of various diseases such as pain, anxiety, and inflammation.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is its specificity for inhibiting FAAH. This allows researchers to study the effects of endocannabinoids in a more targeted manner. However, one limitation of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. One direction is to investigate its potential therapeutic applications in the treatment of various diseases such as pain, anxiety, and inflammation. Another direction is to study its effects on the endocannabinoid system in more detail, including its interactions with other enzymes and receptors. Additionally, further studies are needed to determine the safety and toxicity of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in humans.
合成法
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reduced with sodium borohydride to yield N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. The purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-7-14(16(23-3)10-13(11)19)20-18(21)9-12-5-6-15(22-2)17(8-12)24-4/h5-8,10H,9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKILAUGRUKLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)


![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)
